molecular formula C8H7BrN2O3 B1623338 N-(2-bromo-6-nitrophenyl)acetamide CAS No. 245115-83-7

N-(2-bromo-6-nitrophenyl)acetamide

Cat. No.: B1623338
CAS No.: 245115-83-7
M. Wt: 259.06 g/mol
InChI Key: MBAPRVODHSSHJA-UHFFFAOYSA-N
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Description

N-(2-bromo-6-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7BrN2O3 It is characterized by the presence of a bromo and nitro group attached to a phenyl ring, along with an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-6-nitrophenyl)acetamide typically involves the bromination and nitration of aniline derivatives, followed by acylation. One common method includes:

    Bromination: Aniline is treated with bromine in the presence of a catalyst to introduce the bromo group at the ortho position.

    Nitration: The brominated aniline is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.

    Acylation: The resulting 2-bromo-6-nitroaniline is then acylated using acetic anhydride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-6-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

    Oxidation Reactions: The acetamide group can undergo oxidation under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Substitution: Formation of N-(2-azido-6-nitrophenyl)acetamide or N-(2-thiocyanato-6-nitrophenyl)acetamide.

    Reduction: Formation of N-(2-bromo-6-aminophenyl)acetamide.

    Oxidation: Formation of N-(2-bromo-6-nitrophenyl)acetic acid.

Scientific Research Applications

N-(2-bromo-6-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-6-nitrophenyl)acetamide involves its interaction with biological molecules through its reactive functional groups. The bromo and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the acetamide group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-6-nitrophenyl)acetamide
  • N-(2-fluoro-6-nitrophenyl)acetamide
  • N-(2-iodo-6-nitrophenyl)acetamide

Uniqueness

N-(2-bromo-6-nitrophenyl)acetamide is unique due to the presence of the bromo group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

N-(2-bromo-6-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c1-5(12)10-8-6(9)3-2-4-7(8)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAPRVODHSSHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405162
Record name N-(2-bromo-6-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245115-83-7
Record name N-(2-bromo-6-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-bromo-6-nitrophenyl)acetamide
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Synthesis routes and methods I

Procedure details

To a solution of 2-bromoaniline (XC) (50 g, 0.29 mol, 1 eq) in acetic anhydride (265 mL) was added dropwise nitric acid (fuming) (36.75 mL, 0.93 mol, 3.2 eq) at 0° C. and then stirred at that temperature, when the starting material was consumed, the mixture was filtered, the filtrate was poured into ice water. The aqueous phase was basified with aqueous solution of sodium bicarbonate to pH=7, then the mixture was extracted with EtOAc (30 mL×3). The organic layers were combined, dried and concentrated in vacuo to give the N-(2-bromo-6-nitrophenyl)acetamide (XCI) (12.6 g, 48.6 mmol, 16.7% yield) as a white solid. 1H NMR (DMSO-d6, 400 MHz) δ ppm 2.06 (s, 3H), 7.43 (t, J=8 Hz, 1H), 7.94 (d, J=8 Hz, 1H), 8.05 (d, J=8 Hz, 1H); ESIMS found for C8H7BrN2O3 m/z 259 (M+H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
36.75 mL
Type
reactant
Reaction Step One
Quantity
265 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Bromoaniline (15 g, 87.2 mmol) was dissolved in acetic anhydride (76 mL, 0.610 mol) and cooled to 6° C. HNO3 (11 mL, 0.174 mol) was added dropwise and reaction mixture was stirred for 18 hours at 6° C. The reaction mixture was poured into H2O and extracted with CH2Cl2 (3×). The combined organic extracts were dried over Na2SO4, filtered and concentrated in vacuo. The residue was crystallized from EtOAc—hexane, to yield the above-titled compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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